molecular formula C14H9ClF2O3 B2848499 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid CAS No. 1355636-71-3

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid

Cat. No. B2848499
M. Wt: 298.67
InChI Key: DKQBMLLBSPXXDM-UHFFFAOYSA-N
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Patent
US09096500B2

Procedure details

To a stirred solution of methyl 3-chloro-4-[(3,4-difluorobenzyl)oxy]benzoate (Preparation 10, 10.86 g, 34.7 mmol) in methanol (700 mL) and water (150 mL) was added sodium hydroxide (6.946 g, 173.7 mmol) and the resulting reaction mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo, diluted with water (285 mL), adjusted to pH 3 with hydrochloric acid and the resulting precipitate collected by filtration, washed with water and the azeotroped with toluene in vacuo twice to yield the title compound as a solid (6.5 g, 62% over 2 steps).
Name
methyl 3-chloro-4-[(3,4-difluorobenzyl)oxy]benzoate
Quantity
10.86 g
Type
reactant
Reaction Step One
Quantity
6.946 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[CH:15]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[CH:15]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
methyl 3-chloro-4-[(3,4-difluorobenzyl)oxy]benzoate
Quantity
10.86 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1OCC1=CC(=C(C=C1)F)F
Name
Quantity
6.946 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (285 mL)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the azeotroped with toluene in vacuo twice

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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